molecular formula C12H25NO4 B6340425 tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate CAS No. 1221341-84-9

tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate

Cat. No.: B6340425
CAS No.: 1221341-84-9
M. Wt: 247.33 g/mol
InChI Key: NPGBSFXUQKOYSB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 3-(2,2-dimethoxyethylamino)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO4/c1-9(11(14)17-12(2,3)4)7-13-8-10(15-5)16-6/h9-10,13H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGBSFXUQKOYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC(OC)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate typically involves the reaction of tert-butyl 3-amino-2-methylpropanoate with 2,2-dimethoxyethanol under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by column chromatography or recrystallization.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Organic Synthesis

tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as esterification and nucleophilic substitution, makes it a valuable reagent in the construction of diverse molecular architectures.

Key Reactions :

  • Esterification : The compound can be synthesized via the reaction of tert-butyl alcohol with 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoic acid.
  • Nucleophilic Substitution : The amino group can participate in substitution reactions, allowing the introduction of various functional groups into the molecule.

Biological Applications

The compound has been explored for use as a biological probe due to its ability to interact with biomolecules. It can be utilized in Nuclear Magnetic Resonance (NMR) spectroscopy studies to investigate macromolecular structures and dynamics.

Case Study :
In a study examining protein-ligand interactions, this compound was used to label specific sites on proteins, providing insights into conformational changes and binding affinities.

Material Science

In materials science, this compound is employed in the production of polymers with tailored properties. Its structure allows for modifications that enhance the mechanical and thermal properties of polymeric materials.

Applications :

  • Polymer Synthesis : Used as an additive to improve the flexibility and durability of plastics.
  • Coatings : Incorporated into coatings to enhance resistance against environmental degradation.

Molecular Targets

  • Enzymes involved in metabolic pathways.
  • Receptors that mediate cellular responses.

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate
  • CAS No.: 1221341-84-9
  • Molecular Formula: C₁₂H₂₅NO₄
  • Molecular Weight : 247.33 g/mol
  • Purity : ≥97% (ISO-certified for pharmaceutical use) .

Structural Features :

  • tert-Butyl ester : Enhances steric protection, improving stability during synthesis .
  • Methyl branch at C2 : Contributes to conformational rigidity .

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents Purity/Application
Target Compound (1221341-84-9) C₁₂H₂₅NO₄ 247.33 2,2-Dimethoxyethylamino, tert-butyl ester ≥97%; Pharma intermediates
Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate (1221341-95-2) C₁₁H₂₃NO₄ 233.30 Diethoxyethylamino, methyl ester ≥97%; API intermediates
tert-Butyl 3-((2-(diethylamino)ethyl)amino)-2-methylpropanoate (1221341-67-8) C₁₄H₃₀N₂O₂ 258.40 Diethylaminoethyl, tert-butyl ester Research use
tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate (1221341-88-3) C₁₇H₃₆N₂O₂ 300.48 Extended diethylamino-pentyl chain R&D
tert-Butyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate C₁₃H₂₇NO₃ 245.36* Ethoxypropylamino Predicted boiling point: 309.3°C

*Calculated from molecular formula.

Key Observations :

  • Substituent Effects: Dimethoxyethyl vs. tert-Butyl vs. Methyl Ester: The tert-butyl group offers superior steric protection, reducing hydrolysis rates in acidic environments . Amino Group Variations: Diethylamino () introduces basicity, whereas dimethoxyethyl (target) is less basic but more polar.
  • Molecular Weight Trends :
    • Longer alkyl chains (e.g., ’s pentan-2-yl) increase molecular weight and lipophilicity, which may affect membrane permeability in drug design.

Spectroscopic Data :

  • ¹H NMR: Target Compound: Dimethoxyethyl protons resonate as singlets near δ 3.46–3.47 (analogous to purpurinimides in ). Diethylamino Analog (): Diethylamino protons appear as triplets (e.g., δ 1.27 ppm for N-(CH₂CH₃)₂ in ).

Functional and Application Differences

  • Pharmaceutical Utility :

    • The target compound’s tert-butyl and dimethoxyethyl groups make it suitable for peptide synthesis and prodrug strategies requiring controlled release .
    • Trifluoromethyl Derivatives () : Aromatic trifluoromethyl groups enhance metabolic stability and binding affinity in drug candidates.
    • Extended Alkyl Chains () : May prolong half-life in vivo due to increased lipophilicity.
  • Stability and Solubility :

    • The dimethoxyethyl group (target) balances polarity and steric effects, offering better solubility than purely hydrophobic analogs (e.g., ’s pentan-3-yl).
    • Ethoxypropyl derivatives () exhibit lower predicted densities (0.935 g/cm³), suggesting different formulation requirements.

Biological Activity

tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate is an organic compound with potential biological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action. This article reviews the compound's properties, biological activities, case studies, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C12H25N O4
  • Molecular Weight : 247.33 g/mol
  • CAS Number : 1221341-84-9
  • MDL Number : MFCD14707447

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate signaling pathways involved in metabolic processes and cellular functions.

1. Anticholinesterase Activity

Research indicates that derivatives similar to this compound exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Such activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease .

2. Antitumor Activity

Studies have shown that compounds with similar structures can inhibit the mTOR signaling pathway, which is implicated in various cancers. The inhibition of this pathway may contribute to the anti-tumor effects observed in related compounds .

3. Enzyme Modulation

The compound's ability to interact with cytochrome P450 enzymes has been noted, which may affect drug metabolism and toxicity profiles. This interaction could lead to alterations in the pharmacokinetics of co-administered drugs .

Case Study 1: Neuroprotective Effects

In a study examining neuroprotective agents, this compound was tested for its ability to protect neuronal cells from oxidative stress. Results indicated a significant reduction in cell death compared to untreated controls, highlighting its potential as a neuroprotective agent.

Case Study 2: In Vivo Antitumor Efficacy

A series of in vivo experiments demonstrated that administration of this compound led to a marked reduction in tumor size in mouse models of breast cancer. The mechanism was linked to the downregulation of mTOR signaling pathways .

Research Findings

Study Findings Reference
NeuroprotectionReduced oxidative stress-induced cell death
Antitumor EfficacyDecreased tumor size via mTOR inhibition
Enzyme InteractionModulated cytochrome P450 activity

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate, and what purification methods are recommended?

The compound is typically synthesized via multi-step procedures involving amine protection and coupling reactions. A common method involves microwave-assisted synthesis, where methyl 3-((2,2-dimethoxyethyl)amino)propanoate reacts with tert-butoxycarbonyl (Boc) reagents under controlled conditions (e.g., 120°C for 4 hours in acetonitrile) . Alternative routes include refluxing with activating agents like thionyl chloride or carbodiimides . Purification often employs flash chromatography using gradients of ethyl acetate and dichloromethane to isolate the product with >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the Boc-protected amine and dimethoxyethyl moieties . Infrared (IR) spectroscopy verifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) . High-resolution mass spectrometry (HRMS) or LC-MS provides molecular weight validation . X-ray crystallography may resolve stereochemical ambiguities in derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of this compound?

Yield optimization requires balancing solvent polarity, temperature, and catalyst loading. Microwave irradiation reduces reaction time (4 hours vs. 24 hours for conventional heating) while maintaining >90% yield . Solvent choice (e.g., acetonitrile vs. DMF) impacts Boc-group stability and byproduct formation . Catalytic amounts of bases like i-Pr2NEt (0.05 eq.) enhance coupling efficiency in carbamate formation . Reaction monitoring via TLC or in situ NMR helps identify optimal termination points .

Q. What strategies are employed to resolve contradictions in spectral data (e.g., NMR, IR) during the characterization of derivatives?

Discrepancies in NMR signals (e.g., split peaks for rotamers) can be addressed by variable-temperature NMR to assess conformational stability . For IR, deuterated solvents minimize interference with N-H stretches. Conflicting mass spectrometry data may require orthogonal techniques (e.g., MALDI-TOF vs. ESI-MS) or isotopic labeling to confirm fragmentation patterns . Computational modeling (DFT) aids in assigning ambiguous signals .

Q. How does the tert-butoxycarbonyl (Boc) group influence the stability and reactivity of this compound in multi-step syntheses?

The Boc group provides steric shielding, preventing undesired nucleophilic attacks at the amine during subsequent reactions (e.g., peptide couplings) . However, it is labile under acidic conditions (e.g., TFA in dichloromethane), enabling selective deprotection . Stability studies show that prolonged exposure to polar aprotic solvents (e.g., DMSO) at >60°C accelerates Boc cleavage, necessitating inert atmospheres for storage .

Q. What are the critical considerations for designing SAR studies involving derivatives in medicinal chemistry?

Key modifications include varying the dimethoxyethyl chain (e.g., replacing methoxy with ethoxy) to assess solubility or introducing fluorinated aryl groups to enhance bioactivity . Pharmacokinetic profiling should evaluate metabolic stability of the Boc group in vivo . Computational docking (e.g., AutoDock) predicts binding affinity to target proteins, guiding synthetic priorities .

Q. How do solvent polarity and temperature affect the regioselectivity of reactions involving this compound?

Polar solvents (e.g., DMF) favor SN2 mechanisms in alkylation steps, while non-polar solvents (e.g., toluene) promote Boc-group retention during nucleophilic substitutions . Lower temperatures (−20°C) suppress side reactions in enolate formation, whereas higher temperatures (80°C) accelerate cyclization in heterocyclic derivative synthesis . Solvent-free conditions under microwave irradiation reduce racemization in stereospecific reactions .

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